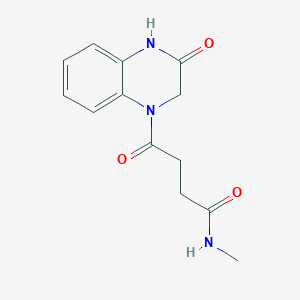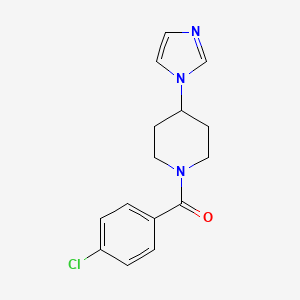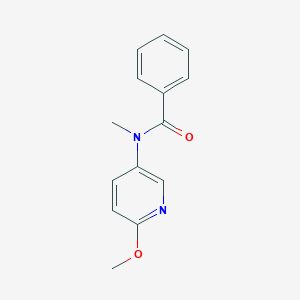
4-chloro-N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)benzamide, also known as CPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPB belongs to the class of benzamide derivatives and is widely studied for its pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 4-chloro-N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)benzamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes involved in the growth and proliferation of cancer cells. It also has the ability to scavenge free radicals and reduce oxidative stress, which may contribute to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
4-chloro-N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)benzamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce oxidative stress. 4-chloro-N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)benzamide has also been shown to have a protective effect on the liver and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-chloro-N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)benzamide is its potential as a therapeutic agent for various diseases. It has also shown low toxicity in animal studies, which makes it a safe compound for further investigation. However, one of the limitations of 4-chloro-N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)benzamide is its low solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of 4-chloro-N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)benzamide. One of the areas of interest is its potential as an anticancer agent. Further studies are needed to investigate its efficacy in different types of cancer and to elucidate its mechanism of action. 4-chloro-N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)benzamide's anti-inflammatory and antioxidant properties also make it a potential candidate for the treatment of various inflammatory diseases. Additionally, the development of more efficient synthesis methods and modifications to improve its solubility and bioavailability can also be explored.
Méthodes De Synthèse
4-chloro-N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)benzamide can be synthesized through a multi-step process involving the condensation of 4-chlorobenzoyl chloride and 2-pyrrolidone, followed by the reaction with 2-amino-2-methyl-1-propanol. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
4-chloro-N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)benzamide has shown promising results in various scientific research applications. It has been extensively studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. 4-chloro-N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)benzamide has also been investigated for its anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
4-chloro-N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-10(14(19)17-8-2-3-9-17)16-13(18)11-4-6-12(15)7-5-11/h4-7,10H,2-3,8-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINXGOCJPRCJSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-Bromo-2-fluorophenyl)methylsulfanyl]-1-methyltetrazole](/img/structure/B7528471.png)
![1-[2-(2,4-Dimethylphenoxy)acetyl]piperidine-4-carbonitrile](/img/structure/B7528477.png)
![(E)-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide](/img/structure/B7528479.png)
![2-Imidazo[1,5-a]pyridin-3-ylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7528485.png)
![2-[[5-Cyclopropyl-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetonitrile](/img/structure/B7528493.png)


![2-cyclopentyloxy-N-[1-(2,2-difluoroethyl)piperidin-4-yl]acetamide](/img/structure/B7528513.png)

![N-[(2-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]-4-pyridin-2-ylsulfanylbenzamide](/img/structure/B7528525.png)
![N-[1-(2-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B7528539.png)
![2-[4-(2,5-Dimethylpyrrol-1-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B7528541.png)
![1-[4-(4-Hydroxyphenyl)piperazin-1-yl]-2-methylsulfanylethanone](/img/structure/B7528548.png)